![molecular formula C17H26N2O2 B4677694 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been its use as an antipsychotic drug. 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit potent antipsychotic activity in animal models of schizophrenia. It has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions without causing significant side effects.
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has also been studied for its potential use as an analgesic drug. It has been found to exhibit potent analgesic activity in animal models of pain. It has been shown to reduce both acute and chronic pain without causing significant side effects.
Mécanisme D'action
The exact mechanism of action of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. By blocking these receptors, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is able to reduce the activity of the dopamine and serotonin systems in the brain, which are believed to be involved in the development of psychosis and pain.
Biochemical and Physiological Effects:
3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and serotonin in the brain, which are believed to be involved in the development of psychosis and pain. 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has also been found to increase the levels of the neurotransmitter GABA, which is believed to have a calming effect on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide for lab experiments is its potency and selectivity. 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit potent and selective activity at the dopamine D2 and serotonin 5-HT2A receptors, which makes it an ideal tool for studying the function of these receptors in the brain.
However, one of the major limitations of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide for lab experiments is its poor solubility in water. This can make it difficult to administer 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide to animals in a controlled manner. In addition, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been found to exhibit poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One area of research is the development of more potent and selective analogs of 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. These analogs could be used to study the function of dopamine and serotonin receptors in greater detail.
Another area of research is the development of new therapeutic applications for 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. For example, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide could be studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression.
Conclusion:
In conclusion, 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its potent and selective activity at the dopamine D2 and serotonin 5-HT2A receptors makes it an ideal tool for studying the function of these receptors in the brain. However, its poor solubility in water and poor bioavailability can limit its effectiveness in vivo. There are several future directions for research on 3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, including the development of more potent and selective analogs and the study of its potential therapeutic applications in other psychiatric disorders.
Propriétés
IUPAC Name |
3-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-7-11-19(12-8-14)10-4-9-18-17(20)15-5-3-6-16(13-15)21-2/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSKWQNZDDQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)
![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)

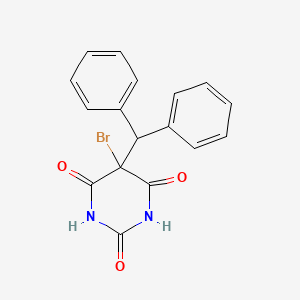
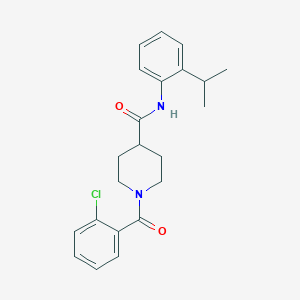
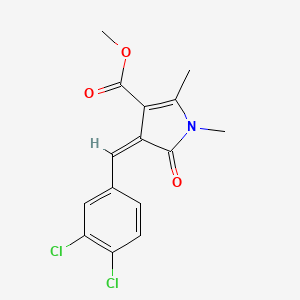
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)

![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4677679.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)
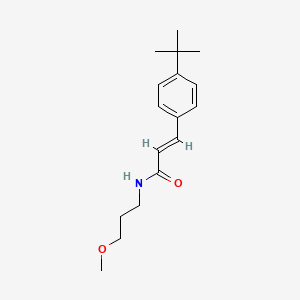
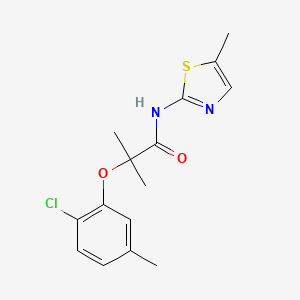
![2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4677703.png)